2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride

CCR1 antagonist synthesis sulfonamide medicinal chemistry regioisomeric specificity

2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride (CAS 868406-66-0) is a tri-substituted aromatic sulfonyl chloride with the molecular formula C₇H₅BrCl₂O₃S and a molecular weight of 319.99 g/mol. It bears a sulfonyl chloride (–SO₂Cl) electrophilic warhead at the 1-position, a bromine at the 2-position, a chlorine at the 5-position, and a methoxy group at the 4-position of the benzene ring.

Molecular Formula C7H5BrCl2O3S
Molecular Weight 319.98
CAS No. 868406-66-0
Cat. No. B2555681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride
CAS868406-66-0
Molecular FormulaC7H5BrCl2O3S
Molecular Weight319.98
Structural Identifiers
SMILESCOC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)Br
InChIInChI=1S/C7H5BrCl2O3S/c1-13-6-2-4(8)7(3-5(6)9)14(10,11)12/h2-3H,1H3
InChIKeyGHOZODHBVXYTEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride (CAS 868406-66-0): A Tri-Substituted Arylsulfonyl Chloride Building Block for MedChem and CCR1 Antagonist Synthesis


2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride (CAS 868406-66-0) is a tri-substituted aromatic sulfonyl chloride with the molecular formula C₇H₅BrCl₂O₃S and a molecular weight of 319.99 g/mol [1]. It bears a sulfonyl chloride (–SO₂Cl) electrophilic warhead at the 1-position, a bromine at the 2-position, a chlorine at the 5-position, and a methoxy group at the 4-position of the benzene ring [2]. This specific substitution pattern distinguishes it from common mono- or di-substituted benzenesulfonyl chloride analogs and positions it as a key intermediate in the synthesis of bridged piperazine/piperidine CCR1 antagonists disclosed in patent WO 2005/103054 [3]. The compound is commercially available from multiple vendors at a typical purity specification of 95% .

Why Generic Substitution Fails for 2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride: Regioisomeric Specificity and Electronic Fine-Tuning


Substituted benzenesulfonyl chlorides are not interchangeable reagents. The position and electronic nature of each ring substituent dictate both the reactivity of the –SO₂Cl group toward nucleophiles and the physicochemical properties of the resulting sulfonamide products [1]. For 2-bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride, the simultaneous presence of an electron-donating 4-methoxy group and two electron-withdrawing halogens (2-Br, 5-Cl) creates a unique electronic environment that cannot be replicated by analogs lacking any one substituent. In the context of CCR1 antagonist development (WO 2005/103054), replacement with a regioisomer such as 5-bromo-2-methoxybenzenesulfonyl chloride (CAS 23095-05-8) or the des-methoxy analog 2-bromo-5-chlorobenzenesulfonyl chloride (CAS 1037299-72-1) would produce a structurally distinct sulfonamide product with altered receptor binding geometry . The quantitative differentiation evidence below substantiates why procurement decisions must be compound-specific.

Quantitative Differentiation Evidence: 2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride vs. Closest Analogs


Regioisomeric Substitution Pattern: Structural Prerequisite for CCR1 Antagonist Sulfonamide Synthesis (Patent WO 2005/103054)

2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride is the specific sulfonyl chloride intermediate employed in Example 30 of WO 2005/103054 to prepare 5-chloro-2-((E)-3-[3-(4-fluoro-benzyl)-3,8-diaza-bicyclo[3.2.1]oct-8-yl]-3-oxo-propenyl)-4-methoxy-N,N-dimethyl-benzenesulfonamide, a CCR1 antagonist candidate . The substitution pattern (2-Br, 5-Cl, 4-OMe, 1-SO₂Cl) is regiospecifically required: the 4-methoxy group is a preferred R2 substituent per the patent claims, while the 5-chloro and 2-bromo positions enable further functionalization. Any regioisomeric analog—such as 5-bromo-2-methoxybenzenesulfonyl chloride (CAS 23095-05-8, OMe at C2, Br at C5, no Cl)—would yield a constitutionally different sulfonamide product with altered geometry [1]. The patent explicitly lists methoxy as a preferred R2 group at the 4-position, making this specific regioisomer an essential starting material for the claimed compound series .

CCR1 antagonist synthesis sulfonamide medicinal chemistry regioisomeric specificity

Lipophilicity (LogP) Differentiation from Closest Di-Halogenated Methoxy Analog

The computed octanol-water partition coefficient (XLogP3) of 2-bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride is 3.2 [1]. This places it between the more lipophilic 5-bromo-2-methoxybenzenesulfonyl chloride (LogP 3.47 ) and the less lipophilic 2,5-dichloro-4-methoxybenzenesulfonyl chloride (LogP ~1.47–2.93 ). The intermediate LogP of the target compound reflects the balancing effect of the lipophilic bromine (+0.86 π) and the moderately polar chlorine (+0.71 π) in the presence of the methoxy group. Since the sulfonyl chloride serves as a precursor to sulfonamide final compounds, its LogP contributes to the overall LogP of derived products—a critical parameter in medicinal chemistry lead optimization where excessive lipophilicity is associated with poor solubility, high metabolic clearance, and off-target promiscuity [2].

drug-likeness optimization lipophilicity lead optimization physicochemical properties

Melting Point and Crystallinity: Differential Solid-State Properties vs. 5-Bromo-2-methoxy and 2-Bromo-4-methoxy Analogs

2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride exhibits a melting point of 89–91 °C [1], which is substantially lower than the 5-bromo-2-methoxy regioisomer (112–118 °C ) and higher than the 2-bromo-4-methoxy regioisomer (75–81 °C ). The target compound's melting point falls in a range that indicates good crystallinity at ambient storage temperatures while retaining sufficient molecular mobility for dissolution in common organic solvents. The 23–27 °C depression relative to the 5-bromo-2-methoxy analog is consistent with the additional chlorine substituent disrupting crystal packing symmetry, which may translate to improved solubility in reaction media .

solid-state characterization crystallinity handling and formulation

Synthetic Yield from Precursor: 72% Isolated Yield Under Defined Chlorosulfonation Conditions

The synthesis of 2-bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride from 4-bromo-1-chloro-2-methoxybenzene proceeds via direct chlorosulfonation using chlorosulfonic acid (4.8 mL, added dropwise at 0 °C, then warmed to room temperature) to afford the title compound as colorless crystals in 72% isolated yield after aqueous workup and hexane wash . This yield benchmark enables route scouting and cost-of-goods estimation. While direct comparative yield data for analog syntheses under identical conditions are not available in the public domain, the single-step conversion from a commercially available precursor represents a well-characterized synthetic entry point.

chlorosulfonation process chemistry synthetic route scouting

Orthogonal Halogen Reactivity: Bromine and Chlorine as Sequential Handles for Downstream Diversification

The simultaneous presence of a bromine at C2 and a chlorine at C5 on the aromatic ring provides two halogen handles with differential reactivity toward metal-catalyzed cross-coupling reactions. Aryl bromides generally undergo oxidative addition to Pd(0) faster than aryl chlorides (typical relative rate: k(Br)/k(Cl) ≈ 10–100× in Suzuki-Miyaura coupling), enabling sequential chemoselective functionalization [1]. In contrast, the comparator 2,5-dichloro-4-methoxybenzenesulfonyl chloride (CAS 35509-62-7) bears two chlorine atoms with near-identical reactivity, making sequential chemoselective coupling more challenging and often resulting in statistical mixtures . The 5-bromo-2-methoxybenzenesulfonyl chloride analog (CAS 23095-05-8) contains only one halogen (Br), limiting diversification to a single functionalization step at that position.

orthogonal functionalization cross-coupling sequential derivatization building block versatility

Validated Application Scenarios for 2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride (CAS 868406-66-0)


Synthesis of CCR1 Antagonist Sulfonamide Libraries for Inflammatory Disease Drug Discovery

This compound is the documented sulfonyl chloride intermediate for constructing the benzenesulfonamide moiety of bridged piperazine/piperidine CCR1 antagonists as disclosed in WO 2005/103054 (Novartis) . The 4-methoxy-5-chloro-2-substituted pattern is integral to the pharmacophore: the sulfonamide formed from this sulfonyl chloride is subsequently elaborated via the 2-bromo position. Medicinal chemistry teams pursuing CCR1-targeted anti-inflammatory programs should prioritize this specific regioisomer to ensure structural fidelity to the patent-disclosed lead series.

Sequential Pd-Catalyzed Diversification for Parallel SAR Library Synthesis

The orthogonal Br/Cl halogen pair enables a two-step sequential diversification strategy. Step 1 exploits the higher reactivity of the C2–Br bond in Suzuki-Miyaura coupling (Pd(PPh₃)₄, arylboronic acid, mild conditions) to introduce a first diversity element. Step 2 leverages the residual C5–Cl bond under more forcing conditions (e.g., Pd₂(dba)₃/XPhos, elevated temperature) for a second chemoselective coupling [1]. This sequential approach avoids statistical mixtures and eliminates the need for protecting group strategies, directly reducing synthetic step count and improving library production efficiency.

Building Block Sourcing for Sulfonamide-Focused Fragment-Based Drug Discovery (FBDD)

With a computed LogP of ~3.2 and molecular weight of 320 Da, the sulfonamide derivatives accessible from this sulfonyl chloride fall within favorable fragment-like and lead-like property space [2]. The compound's commercial availability at 95% purity from multiple vendors (Sigma-Aldrich/Enamine, AKSci, ChemSpace) ensures reliable resupply for hit-to-lead optimization campaigns. Procurement teams should verify lot-specific purity by ¹H-NMR (characteristic signals at δ 3.97 and 7.60–7.90 ppm in DMSO-d₆) as established in the patent synthesis .

Physicochemical Differentiation in Property-Driven Lead Optimization Programs

When a lead series requires fine-tuning of lipophilicity, the intermediate LogP of this building block (XLogP3 = 3.2) relative to the more lipophilic 5-bromo-2-methoxy analog (LogP 3.47) and the less lipophilic 2,5-dichloro-4-methoxy analog (LogP ~1.47–2.93) provides a meaningful differentiation [3]. A sulfonamide derived from the target compound is predicted to have a LogD₇.₄ approximately 0.3 units lower than the corresponding 5-bromo-2-methoxy derivative, potentially improving aqueous solubility and reducing hERG binding risk without sacrificing target engagement.

Quote Request

Request a Quote for 2-Bromo-5-chloro-4-methoxybenzene-1-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.